molecular formula C9H10N2O4S3 B13992710 Benzothiazole, 2-(bis(methylsulfonyl)amino)- CAS No. 73713-84-5

Benzothiazole, 2-(bis(methylsulfonyl)amino)-

Cat. No.: B13992710
CAS No.: 73713-84-5
M. Wt: 306.4 g/mol
InChI Key: KUFOUUCPSUHARX-UHFFFAOYSA-N
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Description

Benzothiazole, 2-(bis(methylsulfonyl)amino)- is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the cyclization of thioformanilides or the condensation of 2-aminobenzenethiols with various electrophiles. For instance, a common method involves the reaction of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or DMSO . Another approach includes the use of samarium iodide as a catalyst for the reaction between 1,2-bis(2-nitrophenyl)disulfane and substituted nitriles .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, which accelerates the reaction process, or the use of recyclable catalysts to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-(bis(methylsulfonyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or DMSO, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzothiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of benzothiazole, 2-(bis(methylsulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity . In cancer cells, it can induce apoptosis by targeting specific signaling pathways .

Properties

CAS No.

73713-84-5

Molecular Formula

C9H10N2O4S3

Molecular Weight

306.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C9H10N2O4S3/c1-17(12,13)11(18(2,14)15)9-10-7-5-3-4-6-8(7)16-9/h3-6H,1-2H3

InChI Key

KUFOUUCPSUHARX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=NC2=CC=CC=C2S1)S(=O)(=O)C

Origin of Product

United States

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